methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate
Description
Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound featuring a [3.3.1]nonane scaffold with a nitrogen atom at position 9 (9-aza), a ketone group at position 7 (7-oxo), and a methyl ester at position 2. This structure confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and drug design. Its analogs are explored for applications ranging from nicotinic acetylcholine receptor modulation to insecticidal activity .
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-14-10(13)6-2-7-4-9(12)5-8(3-6)11-7/h6-8,11H,2-5H2,1H3 |
InChI Key |
SNKPKPDVRHEYCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CC(=O)CC(C1)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a radical cyclization approach, where a precursor compound undergoes a radical-induced ring closure to form the bicyclic structure . Another method involves the use of a SmI2-mediated radical cyclization protocol, which has been found effective for enabling the desired ring closure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction yields alcohols.
Scientific Research Applications
Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to construct more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions and other biological processes.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound acts as a substrate for catalytic systems that facilitate the transfer of oxygen atoms to form carbonyl compounds . The pathways involved include radical-mediated processes and catalytic cycles that enhance the efficiency of the reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate (CAS: 123405-97-0)
- Key Difference : The oxo group is at position 9 instead of 6.
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride (CAS: 1523606-28-1)
- Key Difference : Ethyl ester replaces the methyl ester.
- Impact: Increased molecular weight (247.72 vs. This compound is currently unavailable due to stock shortages .
Functional Group Modifications
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride (CAS: 1523606-26-9)
- Key Difference : A 3-oxa bridge replaces the 7-oxo group.
- Impact : Converts the ketone to an ether, reducing electrophilicity and reactivity. This modification may improve metabolic stability but reduce interactions with enzymes or receptors requiring a ketone moiety .
4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)carboxamide
- Key Difference : Carboxamide replaces the ester.
- Impact: Enhances hydrogen-bonding capacity and alters solubility.
Stereochemical Variations
Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride (CAS: 2101775-07-7)
Protective Group Strategies
tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 850991-62-7)
- Key Difference : tert-Butyl ester replaces the methyl ester.
- Impact : The bulky tert-butyl group enhances steric hindrance, protecting the ester from hydrolysis and extending half-life in biological systems. This is critical for prodrug design .
Biological Activity
Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate, also referred to as Methyl 9-Boc-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate, is a bicyclic compound with notable biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS Number | 1419101-15-7 |
| Molecular Formula | C16H25NO5 |
| Molecular Weight | 311.37 g/mol |
| Synonyms | Methyl 9-Boc-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various strains of bacteria and fungi, suggesting its potential as a lead compound for antibiotic development.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has shown promising results in anticancer assays, particularly against human cancer cell lines.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 12.5 |
| A549 (Lung) | 8.2 |
| HCT116 (Colon) | 15.0 |
In vitro studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.
The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and survival, such as topoisomerases and kinases. This inhibition disrupts DNA replication and repair processes, ultimately leading to cell death.
Case Studies
A notable case study involved the application of this compound in a murine model of cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
